2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride
Description
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride (CAS: 1955554-32-1) is a synthetic organic compound characterized by a 1,2,3-triazole ring substituted at the 2-position with a phenyl group and at the 4-position with an ethylamine side chain, which is protonated as a dihydrochloride salt. This structural motif enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications . The compound is cataloged under SY215048 and is primarily utilized in R&D settings for drug discovery pipelines, though specific pharmacological targets or mechanisms remain undisclosed in publicly available literature .
Properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVAKIEPPJIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the 1,2,3-triazole ring . The reaction conditions usually involve the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring or the phenyl group .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
A study demonstrated that triazole derivatives showed potent activity against prostate cancer cells, with IC50 values indicating effective inhibition of cell growth. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl group could enhance potency and selectivity towards cancer cells .
1.2 Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Compounds similar to 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine have been tested against bacterial strains and fungi. The results indicated that these compounds could serve as effective antimicrobial agents.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | C. albicans | 20 µg/mL |
Coordination Chemistry
2.1 Ligand Properties
The compound has been explored as a binucleating ligand in coordination chemistry due to its ability to form stable complexes with transition metals. The presence of nitrogen atoms in the triazole ring allows for strong coordination with metal ions, which can be utilized in catalysis or material synthesis.
Case Study:
A study highlighted the synthesis of a new binucleating ligand from 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride and triethylenetetramine. This ligand demonstrated enhanced stability and unique electronic properties conducive to catalysis in organic reactions .
Material Science
3.1 Polymerization Initiators
The compound has potential applications as a polymerization initiator due to its reactive functional groups. Research indicates that incorporating triazole derivatives into polymer matrices can improve mechanical properties and thermal stability.
Table 2: Properties of Polymers Modified with Triazole Derivatives
| Polymer Type | Modification Method | Improvement Observed |
|---|---|---|
| Polyethylene | Incorporation during synthesis | Increased tensile strength |
| Polystyrene | Surface modification | Enhanced thermal resistance |
Mechanism of Action
The mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with various biomolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
The following analysis compares 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride with structurally analogous triazole derivatives, focusing on molecular properties, crystallographic data, and biological activity (where available).
Structural and Physicochemical Properties
Key Observations :
- Salt Form : The dihydrochloride form of the target compound offers superior aqueous solubility compared to the hydrochloride derivative in , which is critical for in vitro assays.
- Substituent Effects: The 2-phenyl substitution on the triazole ring (vs.
- Functional Groups : The carbaldehyde derivative in demonstrates how replacing the ethylamine group with an aldehyde modifies biological activity (e.g., glycosidase inhibition).
Crystallographic and Intermolecular Interactions
- Target Compound: No crystallographic data is available in the provided evidence. However, SHELX software (widely used for small-molecule refinement) is referenced in structural analyses of similar triazole derivatives .
- Analogous Compounds :
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (from ): Exhibits classical O–H⋯O hydrogen bonds and weaker C–H⋯π interactions, contributing to its crystalline stability and bioactivity.
- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride : Likely adopts a similar triazole packing motif, though specific data is absent in .
Biological Activity
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C10H13ClN4
- CAS Number: 1955554-32-1
- Molecular Weight: 228.69 g/mol
The compound is characterized by a triazole ring linked to an ethanamine moiety, which enhances its biological versatility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The triazole ring can form hydrogen bonds and π–π interactions with active sites of enzymes, potentially inhibiting their activity.
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may also exhibit antimicrobial properties.
- Antitumor Effects: Research indicates that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving microtubule disruption and cell cycle arrest.
Antiproliferative Activity
The antiproliferative effects of the compound have been investigated in various studies. For instance, related triazole compounds have shown significant activity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine | MCF-7 (breast cancer) | Data not available |
| N-(1-benzyl-1H-triazol) derivatives | MCF-7 | 0.046 |
| Triazole derivatives | HCT116 (colon carcinoma) | 6.2 |
These results indicate that modifications in the triazole structure can significantly impact antiproliferative activity.
Study on Anticancer Activity
A study published in PubMed Central explored the structure–activity relationships (SAR) of various triazole derivatives. It was found that specific substitutions on the triazole ring could enhance anticancer potency. For example, compounds with meta-substituted phenoxy groups exhibited improved activity against MCF-7 cells compared to their unsubstituted counterparts .
Antimicrobial Properties
Research has also highlighted the potential antimicrobial properties of triazole derivatives. A study indicated that certain triazoles could effectively inhibit the growth of pathogenic microorganisms, suggesting that this compound may share similar properties .
Q & A
Q. What is the recommended synthetic route for 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride, and what critical conditions govern its formation?
The compound is synthesized via a multi-step pathway. A general method involves:
- Step 1 : Reacting substituted benzaldehyde derivatives with a triazole precursor (e.g., 4-amino-1,2,4-triazole) in absolute ethanol under reflux with catalytic glacial acetic acid.
- Step 2 : Purification via solvent evaporation and filtration.
- Step 3 : Reduction of intermediates (e.g., nitroethane derivatives) using agents like lithium aluminum hydride to yield the amine, followed by dihydrochloride salt formation. Critical parameters include reaction time (4–6 hours), temperature (reflux at ~78°C), and stoichiometric control to avoid side products like over-alkylated derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the triazole ring and amine protonation.
- Mass spectrometry (HRMS) for molecular ion validation.
- HPLC with UV detection (≥95% purity) to assess salt formation and residual solvents.
- Elemental analysis for chloride content verification. Cross-validation with reference spectra of analogous triazole-ethylamine derivatives is advised .
Q. What biological targets or pathways are associated with this compound?
The compound’s triazole-ethylamine scaffold is structurally analogous to histamine derivatives, suggesting potential interaction with G-protein-coupled receptors (GPCRs) . Documented studies on similar compounds highlight activity in modulating Wnt and Hedgehog signaling pathways , which are critical in oncogenesis and stem cell regulation. Orthogonal assays (e.g., cAMP inhibition, β-arrestin recruitment) are recommended to confirm target specificity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX validate the molecular structure, and what challenges arise during refinement?
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is ideal.
- Refinement in SHELXL : Use anisotropic displacement parameters for non-H atoms. Challenges include:
- Handling twinning in crystals (common with ionic salts) via TWIN/BASF commands.
- Modeling disorder in the phenyl or triazole moieties using PART/SUMP restraints.
- Validating hydrogen bonding networks (e.g., NH···Cl interactions) with distance-angle criteria.
Cross-check with WinGX/ORTEP for graphical validation of thermal ellipsoids and packing diagrams .
Q. What strategies resolve discrepancies in biological activity data across assay systems?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
- Purity Verification : Re-test batches showing outlier activity using HPLC-MS to detect hydrolyzed byproducts.
- Structural Analog Testing : Compare activity of the dihydrochloride salt with free-base or mono-hydrochloride forms to assess salt-dependent bioavailability .
Q. How can the synthetic route be optimized for scalability without compromising stereochemical integrity?
- Catalyst Screening : Replace traditional acid catalysis with microwave-assisted synthesis to reduce reaction time (30 minutes vs. 4 hours).
- Reduction Step : Use transfer hydrogenation (e.g., ammonium formate/Pd/C) instead of LiAlH₄ for safer, selective amine formation.
- Crystallization Control : Employ anti-solvent precipitation (e.g., ether/acetone) to enhance dihydrochloride crystal uniformity .
Q. How do crystal packing interactions influence solubility, and what computational tools predict this behavior?
- Packing Analysis : Use Mercury CSD to quantify intermolecular interactions (e.g., π-π stacking between phenyl groups, hydrogen bonds with chloride ions).
- Solubility Prediction : Apply COSMO-RS or Hansen Solubility Parameters to correlate lattice energy with solvent polarity.
- Salt Screening : Test alternative counterions (e.g., sulfate, tosylate) if poor aqueous solubility limits bioavailability .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
